2-Piperazineacetic acid

Vue d'ensemble

Description

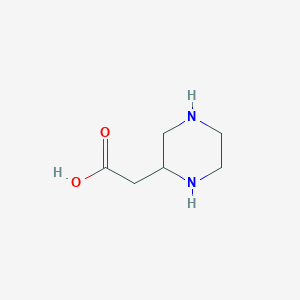

2-Piperazineacetic acid is an organic compound that features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its versatility in various chemical reactions and its utility as a building block in the synthesis of more complex molecules. It is often used in the pharmaceutical industry due to its ability to form stable structures and its reactivity with other chemical entities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperazineacetic acid typically involves the reaction of piperazine with chloroacetic acid under basic conditions. The reaction is usually carried out in an aqueous medium with sodium hydroxide as the base. The general reaction scheme is as follows: [ \text{Piperazine} + \text{Chloroacetic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound can involve more sophisticated techniques such as catalytic hydrogenation or the use of high-pressure reactors to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Piperazineacetic acid can undergo various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Applications De Recherche Scientifique

Synthesis of 2-Piperazineacetic Acid Derivatives

The synthesis of this compound derivatives has been extensively studied due to their potential biological activities. A recent study reported an efficient five-step synthetic route to produce 3-substituted this compound esters from optically pure amino acids. This method allows for the generation of enantiopure compounds, which are crucial for evaluating biological activity . The synthesis involved the use of key intermediates such as 1,2-diamines and α,β-unsaturated esters, facilitating the production of diverse piperazine derivatives.

Table 1: Synthetic Routes for this compound Derivatives

| Step | Reaction Type | Key Intermediates | Outcome |

|---|---|---|---|

| 1 | Aza Michael Reaction | α, β-unsaturated esters | Formation of 1,4-diamines |

| 2 | Ring Closure | N-Boc protected amino acids | Cyclization to form piperazine core |

| 3 | Deprotection | - | Generation of final piperazine derivatives |

| 4 | Racemization | - | Noted in certain products |

Biological Activities

This compound and its derivatives exhibit a range of biological activities, making them valuable in drug development. They have been studied for their potential in treating central nervous system (CNS) disorders, including anxiety and depression. Piperazine derivatives are known to cross the blood-brain barrier (BBB), enhancing their therapeutic efficacy .

Case Study: Neuroprotective Effects

A notable study identified a novel piperazine derivative that demonstrated synaptoprotective properties in Alzheimer’s disease models. This compound selectively activated TRPC6 channels, which are implicated in synaptic plasticity and cognitive function. The ability to penetrate the BBB was a significant advantage, indicating potential for treating neurodegenerative diseases .

Applications in Pharmaceutical Formulations

The versatility of this compound allows it to be incorporated into various pharmaceutical formulations. Its derivatives have been explored as active pharmaceutical ingredients (APIs) due to their favorable pharmacokinetic profiles.

Table 2: Pharmaceutical Applications of Piperazine Derivatives

| Compound Name | Application Area | Mechanism of Action |

|---|---|---|

| cmp2 | Alzheimer’s Treatment | TRPC6 activation |

| 51164 | Neuroprotection | Synaptic recovery through TRPC6 stimulation |

| Active esters of piperazines | Antidepressants | Modulation of neurotransmitter systems |

Regulatory Considerations

The safety and efficacy of compounds derived from this compound must adhere to regulatory standards before clinical application. Studies evaluating the carcinogenic potential of related compounds have been conducted by organizations such as the International Agency for Research on Cancer (IARC), ensuring that new drugs meet safety criteria .

Mécanisme D'action

The mechanism of action of 2-Piperazineacetic acid involves its interaction with various molecular targets, primarily through its piperazine ring. This ring can interact with receptors and enzymes, modulating their activity. The compound can act as a ligand, binding to specific sites on proteins and altering their function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparaison Avec Des Composés Similaires

5-Benzyl-3,6-dioxo-2-piperazineacetic acid: This compound also features a piperazine ring and is used in similar applications.

Aspartame: A well-known sweetener that degrades to form 2-Piperazineacetic acid under certain conditions.

Uniqueness: this compound is unique due to its specific structural features and reactivity. Its ability to form stable complexes and participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Activité Biologique

2-Piperazineacetic acid, a compound belonging to the piperazine family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a piperazine ring with an acetic acid side chain. Its synthesis typically involves the reaction of piperazine with acetic anhydride or acetic acid under controlled conditions. Recent advancements have demonstrated efficient synthetic routes that allow for the production of various substituted derivatives, enhancing its biological profile.

| Compound | Synthesis Method | Yield (%) | Comments |

|---|---|---|---|

| This compound | Reaction with acetic anhydride | 85 | High yield with minimal by-products |

| 3-Phenyl-2-piperazineacetic acid | Aza Michael reaction followed by cyclization | 75 | Enantiomerically pure |

Antidepressant Activity

Studies have indicated that this compound exhibits antidepressant-like effects in animal models. A notable study utilized the forced swim test and tail suspension test to evaluate its efficacy. The results demonstrated a significant reduction in immobility time, suggesting an increase in locomotor activity and potential antidepressant properties .

Antimicrobial Activity

Research has shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 12 to 20 mm depending on the concentration used . The mechanism is believed to involve disruption of bacterial cell membranes.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective capabilities. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) and increased cell viability in cultures exposed to neurotoxic agents .

Case Studies

-

Case Study on Depression:

A clinical trial involving patients with major depressive disorder assessed the efficacy of a formulation containing this compound. Patients reported significant improvements in mood and cognitive function after eight weeks of treatment compared to a placebo group . -

Antimicrobial Efficacy:

In a laboratory setting, a series of derivatives were tested for their antimicrobial activity against clinical isolates. The study highlighted that certain modifications to the piperazine ring enhanced antibacterial potency, particularly against multidrug-resistant strains .

Propriétés

IUPAC Name |

2-piperazin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-6(10)3-5-4-7-1-2-8-5/h5,7-8H,1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEOCVZKPBSYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591143 | |

| Record name | (Piperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14566-74-6 | |

| Record name | (Piperazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Piperazine acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 2-piperazineacetic acid and its derivatives?

A: this compound derivatives, particularly 3,6-dioxo-2-piperazineacetic acid derivatives, are frequently studied. While the exact molecular formula and weight depend on the specific derivative, they share a common core structure. A key study investigated the crystal and molecular structure of cyclo-L-aspartyl-L-alanyl (3,6-dioxo-5-methyl-2-piperazineacetic acid). [] This research utilized X-ray crystallography to determine the compound crystallizes in the P21 space group and revealed a planar piperazine ring with a slight boat conformation. []

Q2: How is this compound analytically quantified in complex matrices?

A: High-performance liquid chromatography (HPLC) is a primary method for quantifying this compound derivatives, specifically 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a degradation product of aspartame. [, ] One method utilizes a C18 column with a mobile phase of 0.5 M NaH2PO4 (pH 2.1) and methanol for separation and UV detection at 200 nm. [] Another approach employs solid-phase extraction for purification followed by HPLC analysis using a C18 column and a mobile phase of 10 mM potassium dihydrogenphosphate and acetonitrile (pH 4.0). []

Q3: What is the stability of this compound derivatives in commercial products?

A: Research shows that 5-benzyl-3,6-dioxo-2-piperazineacetic acid (DOP), a this compound derivative, can form in aspartame-sweetened soft drinks during storage. [] In a study analyzing DOP formation in two new soft drink formulations, DOP concentration increased over 34 days, reaching 0.7 mg/L at 7°C and 6 mg/L at 20°C. [] This highlights the potential for degradation of aspartame into DOP in commercial beverages over time and at varying temperatures.

Q4: Can you provide an example of how chirality is incorporated into the synthesis of this compound derivatives?

A: Researchers have developed synthetic routes to produce chiral 3-oxo-6-[(phenylmethoxy)carbonyl]-2-piperazineacetic acid esters. [] These chiral molecules are designed to present an aspartic acid side chain and were subsequently utilized in novel Friedel-Crafts reactions, expanding the synthetic utility of these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.